molecular formula C12H10O3S B6379642 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde CAS No. 1261978-09-9

4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6379642
CAS No.: 1261978-09-9
M. Wt: 234.27 g/mol
InChI Key: YYBSIOHCZNDJSG-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring and an aldehyde group on the thiophene ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12-5-8(2-3-11(12)14)9-4-10(6-13)16-7-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSIOHCZNDJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685507
Record name 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-09-9
Record name 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with different positions of the hydroxy and methoxy groups.

    4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carboxylic acid: An oxidized form of the compound.

    4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-methanol: A reduced form of the compound.

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

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